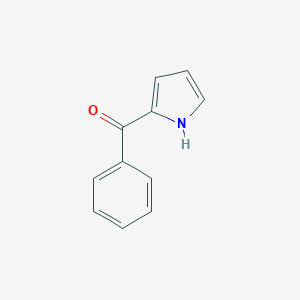

2-Benzoylpyrrole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75585. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

phenyl(1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGGQMYSOLVBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227753 | |

| Record name | Ketone, phenyl pyrrol-2-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7697-46-3 | |

| Record name | 2-Benzoylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, phenyl pyrrol-2-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7697-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, phenyl pyrrol-2-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL(1H-PYRROL-2-YL)METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Benzoylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzoylpyrrole is a heterocyclic aromatic ketone that serves as a crucial building block in organic synthesis and medicinal chemistry. Its structure, featuring a pyrrole (B145914) ring linked to a benzoyl group, imparts a unique combination of reactivity and biological activity. This document provides a comprehensive overview of the fundamental chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound, intended to be a valuable resource for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is typically a solid substance, with its appearance ranging from white to yellow or brown crystalline powder.[1] It is soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) but demonstrates limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO | [2] |

| Molecular Weight | 171.19 g/mol | [3] |

| CAS Number | 7697-46-3 | [4] |

| Appearance | White to Orange to Green powder to crystal; Dark Brown to Very Dark Brown Solid | [2][5] |

| Melting Point | 78-79 °C | [4] |

| Boiling Point | 175-180 °C @ 0.25 Torr | [4] |

| Density | 1.173 g/cm³ | [4] |

| Flash Point | 146.6 °C | [4] |

| Refractive Index | 1.608 | [4] |

| LogP | 2.24570 | [6] |

| pKa (Predicted) | 15.25 ± 0.50 | [7] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes, with Friedel-Crafts acylation being a common method. The reactivity of the pyrrole ring is significantly influenced by the electron-withdrawing nature of the benzoyl group.

Synthetic Routes

One prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of pyrrole with benzoyl chloride. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][6] An alternative approach involves the reaction of pyrrole with benzamide (B126) in the presence of phosphorus oxychloride (POCl₃).[8] Furthermore, organometallic routes, for instance, involving the reaction of a pyrrole Grignard reagent with benzoyl chloride, have also been reported.

Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

Reactivity

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of the electron-withdrawing benzoyl group at the 2-position deactivates the ring towards further electrophilic attack and directs incoming electrophiles primarily to the 4- and 5-positions. The N-H proton is acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation. The carbonyl group of the benzoyl moiety can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an imine.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Expected Values | Reference(s) |

| ¹H NMR | Aromatic Protons (Benzoyl): ~7.4-7.8 ppm (m)Pyrrole Protons: ~6.2-7.0 ppm (m)N-H Proton: Broad singlet, ~8.0-9.5 ppm | [9][10][11][12] |

| ¹³C NMR | Carbonyl Carbon (C=O): ~185-195 ppmAromatic Carbons (Benzoyl): ~128-138 ppmPyrrole Carbons: ~110-135 ppm | [3][10][13][14] |

| IR Spectroscopy | N-H Stretch: ~3300-3500 cm⁻¹ (broad)C-H Stretch (Aromatic): ~3000-3100 cm⁻¹C=O Stretch (Ketone): ~1630-1680 cm⁻¹C=C Stretch (Aromatic): ~1400-1600 cm⁻¹ | [2][15][16][17] |

| Mass Spectrometry | Molecular Ion [M]⁺: m/z 171Major Fragments: Loss of CO (m/z 143), Phenyl cation (m/z 77), Pyrrolylcarbonyl cation (m/z 94) | [18][19][20][21] |

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and other experimental conditions.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative example and may require optimization based on specific laboratory conditions.

Materials:

-

Pyrrole

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add benzoyl chloride (1.05 equivalents) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension with vigorous stirring.

-

After the addition of benzoyl chloride is complete, add pyrrole (1.0 equivalent) dissolved in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl with stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.[1]

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, hexane, or a mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

Applications in Drug Development and Biological Activity

The this compound scaffold is present in a variety of biologically active compounds. It is a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ketorolac.[6][8] The pyrrole moiety is a common feature in many natural products and pharmacologically active molecules.[25] Derivatives of this compound have been investigated for their insecticidal and acaricidal activities.[1] Furthermore, the broader class of pyrrole derivatives has been explored for a wide range of therapeutic applications, including antimicrobial and anti-inflammatory agents.[9][16]

Caption: Relationship of this compound to its key applications and biological activities.

Conclusion

This compound is a versatile molecule with significant importance in synthetic and medicinal chemistry. A thorough understanding of its fundamental properties, synthetic methodologies, and spectroscopic characteristics is essential for its effective utilization in the design and development of novel chemical entities and therapeutic agents. This guide provides a foundational repository of technical information to aid researchers in their endeavors with this valuable compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. CN103420889A - Synthetic processing method of 2-benzoyl pyrrole - Google Patents [patents.google.com]

- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-2,5-dihydro-1H-pyrrole(6913-92-4) 1H NMR [m.chemicalbook.com]

- 8. CN102584668A - Method for preparing 2,3-dibromo-5-benzoyl pyrrole - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. youtube.com [youtube.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. whitman.edu [whitman.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. uomus.edu.iq [uomus.edu.iq]

- 24. westfield.ma.edu [westfield.ma.edu]

- 25. CN103254109A - Benzoyl pyrrole derivative and synthetic method thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 2-Benzoylpyrrole: Mechanisms and Pathways

Introduction

2-Benzoylpyrrole and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. As key intermediates, they are integral to the synthesis of numerous biologically active compounds, including the non-steroidal anti-inflammatory drugs (NSAIDs) Tolmetin and Ketorolac.[1][2] The inherent reactivity of the pyrrole (B145914) ring presents unique challenges and opportunities for regioselective functionalization. This technical guide provides an in-depth exploration of the core synthetic methodologies for this compound, focusing on reaction mechanisms, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Core Synthetic Pathways and Mechanisms

The synthesis of 2-benzoylpyrroles is predominantly achieved through electrophilic substitution reactions, with Friedel-Crafts acylation being the most direct and widely employed method. However, alternative strategies have been developed to overcome challenges related to regioselectivity and substrate sensitivity.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The general mechanism involves the generation of a highly electrophilic acylium ion from an acylating agent (e.g., benzoyl chloride) and a catalyst. This electrophile is then attacked by the electron-rich pyrrole ring. For N-H and N-alkyl pyrroles, acylation typically occurs preferentially at the C2 position due to the higher electron density and stability of the resulting intermediate cation.[3][4]

The mechanism proceeds through three primary steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the halogen of the benzoyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion.[5]

-

Electrophilic Attack: The π-electrons of the pyrrole ring act as a nucleophile, attacking the acylium ion. This disrupts the aromaticity of the ring and forms a cationic intermediate, often referred to as a sigma complex.[5]

-

Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the pyrrole ring and yielding the this compound product. The catalyst is regenerated in this step.[5]

Traditional Friedel-Crafts reactions employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). The choice of Lewis acid can significantly influence the regioselectivity, especially with substituted pyrroles. For instance, in the acylation of N-p-toluenesulfonylpyrrole, strong Lewis acids such as AlCl₃ tend to favor the formation of the 3-acyl product.[3][6] This is rationalized by the formation of an organoaluminum intermediate.[6] In contrast, weaker Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) often yield the 2-acyl isomer as the major product.[3][6]

To circumvent the use of harsh Lewis acids, organocatalytic methods have been developed. 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has proven to be an effective nucleophilic catalyst for the highly regioselective C2-acylation of N-alkyl pyrroles in high yields.[1] Mechanistic studies suggest that DBN reacts with benzoyl chloride to form a key N-acyl-DBN intermediate. This activated intermediate is then attacked by the pyrrole, leading to the C2-acylated product.[1] This method offers a significant rate enhancement compared to the uncatalyzed reaction.[1]

Alternative Synthetic Routes

Beyond classical Friedel-Crafts conditions, several other pathways to 2-benzoylpyrroles have been reported.

A method utilizing phosphorus oxychloride (POCl₃) as a catalyst with benzamide (B126) as the acylating agent provides a viable route to this compound. This approach is suitable for industrial-scale preparation.[2]

The reaction of a pyrrolylmagnesium halide (a Grignard reagent derived from pyrrole) with benzoyl chloride can also yield this compound, although this method may also produce the N-benzoyl isomer.[7]

A direct, transition-metal-free synthesis has been developed from free (N-H) pyrroles and benzaldehyde. This method proceeds via an alkali metalation system, offering a simple and efficient approach to this compound derivatives in moderate to good yields.[8]

A novel one-pot reaction for the benzoylation of pyrrole involves the generation of a di(1H-pyrrol-1-yl)zirconium(IV) chloride complex, which then reacts with benzaldehydes to give 2-benzoylpyrroles as the major product.[8]

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic methods, allowing for easy comparison of yields and reaction conditions.

Table 1: DBN-Catalyzed Acylation of N-Methylpyrrole with Various Acyl Chlorides

| Entry | Acyl Chloride | Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | Benzoyl chloride | 4 | 100 | 85 |

| 2 | p-Nitrobenzoyl chloride | 4 | 100 | 82 |

| 3 | p-Methoxybenzoyl chloride | 4 | 100 | 80 |

| 4 | o-Toluoyl chloride | 4 | 100 | 75 |

| 5 | p-Bromobenzoyl chloride | 4 | 100 | 88 |

| 6 | Heptanoyl chloride | 4 | 100 | 79 |

Data sourced from Organic Letters.[1] Reactions were performed on a 1 mmol scale using 1.2 mmol acyl chloride and 15 mol % DBN in refluxing toluene (B28343).

Table 2: Influence of Lewis Acid on the Acylation of N-p-Toluenesulfonylpyrrole

| Entry | Lewis Acid | Equivalents of Lewis Acid | Solvent | Product Ratio (2-acyl:3-acyl) |

|---|---|---|---|---|

| 1 | AlCl₃ | 2.0 | Dichloromethane (B109758) | 0:100 |

| 2 | EtAlCl₂ | Not Specified | Not Specified | Not Specified (Increase in 2-isomer) |

| 3 | Et₂AlCl | Not Specified | Not Specified | Not Specified (Increase in 2-isomer) |

| 4 | SnCl₄ | Not Specified | Not Specified | Major product is 2-isomer |

| 5 | BF₃·OEt₂ | Not Specified | Not Specified | Major product is 2-isomer |

Data compiled from information in the Journal of Heterocyclic Chemistry and a BenchChem technical guide.[3][6]

Experimental Protocols

Detailed methodologies for key synthetic pathways are provided below.

Protocol 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole

This protocol is adapted from standard procedures for AlCl₃-catalyzed acylations.[3][6][9]

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add anhydrous dichloromethane as the solvent.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add benzoyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane dropwise to the AlCl₃ suspension via the dropping funnel over 10-15 minutes.

-

Addition of Pyrrole: After the addition of benzoyl chloride is complete, add N-p-toluenesulfonylpyrrole (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C or warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 3-benzoyl-N-p-toluenesulfonylpyrrole.

Protocol 2: DBN-Catalyzed C2-Benzoylation of N-Methylpyrrole

This protocol is based on the optimized conditions reported by Pace et al.[1]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylpyrrole (1.0 mmol, 1.0 equivalent) and toluene (as solvent).

-

Addition of Reagents: Add benzoyl chloride (1.2 mmol, 1.2 equivalents) followed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.15 mmol, 15 mol %).

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 4 hours.

-

Monitoring and Workup: Monitor the reaction to completion by TLC. After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to afford pure 2-benzoyl-N-methylpyrrole.

Visualizations of Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN103420889A - Synthetic processing method of 2-benzoyl pyrrole - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. websites.umich.edu [websites.umich.edu]

Spectroscopic Profile of 2-Benzoylpyrrole: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-Benzoylpyrrole (CAS No: 7697-46-3), a valuable heterocyclic ketone in synthetic chemistry and drug discovery. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and visual aids to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Spectrometer Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.77 | br s | 1H | N-H | |

| 7.85 | m | 2H | Benzoyl H-2', H-6' | |

| 7.46 | m | 3H | Benzoyl H-3', H-4', H-5' | |

| 6.95 | m | 1H | Pyrrole H-5 | |

| 6.81 | m | 1H | Pyrrole H-3 | |

| 6.22 | m | 1H | Pyrrole H-4 |

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Spectrometer Frequency: 22.63 MHz

| Chemical Shift (δ) ppm | Assignment |

| 185.7 | C=O |

| 139.1 | Benzoyl C-1' |

| 133.0 | Pyrrole C-2 |

| 131.2 | Benzoyl C-4' |

| 129.0 | Benzoyl C-2', C-6' |

| 128.0 | Benzoyl C-3', C-5' |

| 124.0 | Pyrrole C-5 |

| 115.8 | Pyrrole C-3 |

| 109.5 | Pyrrole C-4 |

Infrared (IR) Spectroscopy Data

Method: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3260 | Strong, Broad | N-H Stretch |

| 1620 | Strong | C=O Stretch (Ketone) |

| 1578, 1498, 1447 | Medium-Strong | Aromatic C=C Stretch |

| 1414, 1346 | Medium | C-N Stretch / Ring Vibrations |

| 1292 | Strong | C-C(=O)-C Asymmetric Stretch |

| 924, 746, 700 | Strong | C-H Bending (Aromatic Out-of-Plane) |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI) at 70 eV

| m/z | Relative Intensity (%) | Assignment |

| 171 | 100 | [M]⁺ (Molecular Ion) |

| 143 | 15 | [M - CO]⁺ |

| 115 | 25 | [C₉H₇]⁺ |

| 105 | 95 | [C₆H₅CO]⁺ (Benzoyl Cation) |

| 77 | 80 | [C₆H₅]⁺ (Phenyl Cation) |

| 51 | 30 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, the data is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay between pulses. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of the carbon atoms. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is often employed. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal. A background spectrum is recorded first, followed by the sample spectrum. The instrument then provides the final spectrum after automatic background subtraction.

Mass Spectrometry (MS)

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum. The peak with the highest m/z value generally corresponds to the molecular ion [M]⁺.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for this compound in mass spectrometry.

Caption: General workflow for spectroscopic analysis of an organic compound.

Caption: Key fragmentation pathways of this compound in EI-MS.

Solubility Profile of 2-Benzoylpyrrole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-benzoylpyrrole, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in organic synthesis.[1][2] An understanding of its solubility in different organic solvents is fundamental for its synthesis, purification, formulation, and application in various experimental and industrial processes. This document outlines key solubility data, details established experimental protocols for its determination, and provides visual workflows to guide laboratory practices.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table presents a representative solubility profile in a range of common organic solvents at ambient temperature (25 °C). This data is compiled based on its known qualitative solubility in ethanol (B145695) and acetone (B3395972) and the expected behavior of a moderately polar organic compound.[1] The compound exhibits limited solubility in water due to its predominantly non-polar aromatic structure.[1]

| Solvent | Solvent Type | Formula | Polarity Index | Solubility ( g/100 mL) (Representative) |

| Hexane | Non-polar | C₆H₁₄ | 0.1 | < 0.5 |

| Toluene | Aromatic | C₇H₈ | 2.4 | ~ 5.0 |

| Diethyl Ether | Ether | (C₂H₅)₂O | 2.8 | ~ 10.0 |

| Dichloromethane | Chlorinated | CH₂Cl₂ | 3.1 | ~ 15.0 |

| Ethyl Acetate | Polar Aprotic | C₄H₈O₂ | 4.4 | ~ 12.0 |

| Acetone | Polar Aprotic | C₃H₆O | 5.1 | Soluble[1] (> 20.0) |

| Isopropanol | Polar Protic | C₃H₈O | 3.9 | ~ 8.0 |

| Ethanol | Polar Protic | C₂H₅OH | 4.3 | Soluble[1] (> 15.0) |

| Methanol | Polar Protic | CH₃OH | 5.1 | ~ 18.0 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆OS | 7.2 | > 30.0 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | C₃H₇NO | 6.4 | > 30.0 |

Disclaimer: The quantitative solubility values presented in this table are representative and intended for guidance. For precise applications, experimental determination is strongly recommended.

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent. This method, followed by gravimetric analysis, provides accurate and reproducible results.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Pre-weighed glass evaporating dishes or vials

-

Volumetric flasks and pipettes

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials or flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to rest in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette or syringe. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish. This step is critical to remove all undissolved solid particles.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Visualizing Experimental and Logical Workflows

To provide a clear and logical representation of the processes involved in solubility determination and the factors influencing it, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

Unveiling the Structural Nuances of 2-Benzoylpyrrole: A Technical Guide

An In-depth Analysis of the Crystal Structure and Molecular Geometry of a Key Pharmaceutical Intermediate

This technical guide offers a comprehensive examination of the crystal structure and molecular geometry of 2-Benzoylpyrrole, a significant intermediate in the synthesis of non-steroidal anti-inflammatory drugs. Due to the limited availability of specific crystallographic data for this compound, this paper presents a detailed analysis of the closely related analogue, (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. The structural insights derived from this analogue provide a robust framework for understanding the conformational properties and intermolecular interactions of this compound, which are critical for its role in drug development.

Molecular Structure and Conformation

The molecular structure of the analogue, (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, reveals a non-coplanar arrangement between the pyrrole (B145914) and the substituted benzene (B151609) rings. The dihedral angle between these two rings is a critical conformational parameter, measured at 49.16 (6)°.[1] This twisted conformation is a result of the steric hindrance between the hydrogen atoms on the adjacent rings and the electronic effects of the carbonyl linker. Both the pyrrole and the benzene rings are individually planar, with minimal deviations of the constituent atoms from their respective mean planes.[1]

Below is a two-dimensional representation of the molecular structure of this compound, illustrating the connectivity of the atoms.

Crystal Packing and Intermolecular Interactions

The crystal packing of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone is primarily governed by intermolecular hydrogen bonds. Specifically, adjacent molecules are linked by pairs of N—H⋯O hydrogen bonds, forming centrosymmetric dimers.[1] This robust hydrogen bonding motif is a key factor in the stability of the crystal lattice.

The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis, the technique used to determine such crystal structures.

Quantitative Crystallographic Data

The crystallographic data for (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone provides precise measurements of the unit cell and the arrangement of molecules within the crystal.

| Parameter | Value |

| Chemical Formula | C₁₁H₈FNO |

| Molecular Weight | 189.18 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8957 (2) |

| b (Å) | 10.7053 (5) |

| c (Å) | 11.1421 (6) |

| α (°) | 99.167 (4) |

| β (°) | 95.951 (4) |

| γ (°) | 98.699 (4) |

| Volume (ų) | 449.56 (4) |

| Z | 2 |

Table 1: Crystal Data and Structure Refinement for (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone.[1]

Experimental Protocols

Synthesis and Crystallization

The synthesis of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone was achieved through a multi-step process. Initially, an amide-phosphoryl complex was prepared by reacting N,N-dimethyl-4-fluorobenzamide with phosphorus oxychloride.[1] This complex was then treated with pyrrole in anhydrous 1,2-dichloroethane.[1] The resulting mixture was hydrolyzed with a saturated sodium carbonate solution and heated to yield the final product, which was subsequently extracted.[1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanolic solution of the compound at room temperature.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on an Oxford Diffraction Xcalibur Sapphire3 diffractometer.[1] The key parameters for data collection and structure refinement are summarized below.

| Parameter | Value |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

| Absorption Correction | Multi-scan |

| Reflections Collected | 10652 |

| Independent Reflections | 1762 |

| R_int | 0.027 |

| Final R indices [I>2σ(I)] | R1 = 0.038 |

| wR2 | 0.098 |

| Goodness-of-fit (S) | 1.03 |

| Structure Solution | SHELXS97 |

| Structure Refinement | SHELXL97 |

Table 2: Data Collection and Refinement Details for (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone.[1]

All hydrogen atoms were positioned geometrically and refined using a riding model.[1]

References

The Multifaceted Biological Activities of 2-Benzoylpyrroles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-benzoylpyrrole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a key structural component in numerous synthetic and natural products, this scaffold serves as a versatile template for the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the prominent biological activities of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside a summary of quantitative activity data and visualizations of relevant signaling pathways to facilitate further research and drug discovery efforts.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these agents induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound and related derivatives from the literature.

| Compound ID/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 19 | MGC 80-3 (Gastric) | MTT | 1.0 - 1.7 | [3][4] |

| HCT-116 (Colon) | MTT | 1.0 - 1.7 | [3][4] | |

| CHO (Ovarian) | MTT | 1.0 - 1.7 | [3][4] | |

| Compound 21 | HepG2 (Liver) | MTT | 0.5 - 0.9 | [3][4] |

| DU145 (Prostate) | MTT | 0.5 - 0.9 | [3][4] | |

| CT-26 (Colon) | MTT | 0.5 - 0.9 | [3][4] | |

| Compound 15 | A549 (Lung) | MTT | 3.6 | [3][4] |

| ARAP 22 | Medulloblastoma D283 | - | nanomolar concentrations | [5] |

| ARAP 27 | Medulloblastoma D283 | - | nanomolar concentrations | [5] |

| Quinoxaline derivative 6e | 60 human tumor cell lines | - | Mean GI50: 0.42 | [6] |

| Quinoxaline derivative 6g | 60 human tumor cell lines | - | Mean GI50: 0.15 | [6] |

| Quinoxaline derivative 5c | 60 human tumor cell lines | - | Mean GI50: 0.49 | [6] |

Mechanism of Action: Tubulin Polymerization Inhibition

Several this compound derivatives exert their anticancer effects by binding to the colchicine (B1669291) site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule formation leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This fluorescence-based assay is used to determine the effect of test compounds on tubulin polymerization in vitro.[7][8]

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP (100 mM stock)

-

Fluorescent reporter (e.g., DAPI)

-

Glycerol

-

Test compound (this compound derivative) and control inhibitors (e.g., colchicine)

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Reagent Preparation:

-

Prepare a 1x General Tubulin Buffer with 10% glycerol.

-

Prepare a stock solution of the test compound and controls in DMSO. Create serial dilutions in General Tubulin Buffer.

-

On ice, prepare the Tubulin Master Mix containing General Tubulin Buffer, GTP (final concentration 1 mM), fluorescent reporter, and tubulin protein (final concentration 3 mg/mL).

-

-

Assay Execution:

-

Pre-warm the 96-well plate to 37°C.

-

Add 10 µL of the compound dilutions or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C for 1 minute.

-

Initiate polymerization by adding 90 µL of the cold Tubulin Master Mix to each well.

-

Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (e.g., excitation/emission of ~360/450 nm for DAPI) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate of polymerization and the extent of inhibition for each compound concentration.

-

Determine the IC50 value of the test compound.

-

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[9][10] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of various pyrrole (B145914) derivatives.

| Compound ID/Derivative | Target | Assay Type | IC50 (µM) | Reference |

| Compound 4h | COX-2 | Fluorometric | > Ibuprofen (6.44 pIC50) | [9] |

| Compound 4k | COX-2 | Fluorometric | > Celecoxib | [9] |

| Compound 5b | COX-1 | Fluorometric | - | [9] |

| Compound 5e | COX-1 | Fluorometric | - | [9] |

| Pyrrolizine derivative 7c | 15-LOX | - | 4.61 | [11] |

| Pyrrolizine derivative 7f | 15-LOX | - | 6.64 | [11] |

| Heterocyclic/benzofuran hybrid 5d | NO production | Griess Assay | 52.23 | [12][13] |

Mechanism of Action: COX-2 Inhibition and Modulation of Inflammatory Signaling

The anti-inflammatory effects of some this compound derivatives are attributed to their ability to inhibit the COX-2 enzyme. Additionally, these compounds can modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways, leading to a downstream reduction in the expression of pro-inflammatory cytokines and mediators like TNF-α, IL-6, and nitric oxide (NO).[12][13][14]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Benzoylpyrrole: A Versatile Precursor for the Synthesis of Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole (B145914) nucleus is a privileged scaffold in a vast array of biologically active natural products, particularly those of marine origin. Among the various functionalized pyrroles, 2-benzoylpyrrole and its derivatives serve as critical precursors for the construction of complex alkaloids with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthetic utility of this compound in the total synthesis of prominent natural products, with a focus on the lamellarin and ningalin classes of marine alkaloids. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways are presented to facilitate further research and drug development endeavors.

Synthesis of Lamellarin Alkaloids

The lamellarins are a family of marine alkaloids characterized by a polyaromatic pentacyclic ring system fused to a central pyrrole core.[1] Many of these compounds exhibit potent cytotoxic activity against various cancer cell lines, primarily through the inhibition of topoisomerase I and various protein kinases.[2][3][4] The synthesis of lamellarins is a complex undertaking that often involves the strategic construction of a highly substituted pyrrole intermediate. While a direct total synthesis starting from unsubstituted this compound is not commonly reported, the methodologies employed often involve the synthesis and subsequent elaboration of 2-aroylpyrrole structures.

A representative synthetic strategy towards the lamellarin core involves the initial construction of a polysubstituted pyrrole, followed by a series of cross-coupling and cyclization reactions to build the fused ring system.

Synthetic Workflow for Lamellarin D

The following workflow outlines a plausible synthetic route to Lamellarin D, a potent cytotoxic agent, based on established synthetic transformations in the literature. This route highlights the central role of a functionalized 2-aroylpyrrole intermediate.

Caption: Synthetic workflow for Lamellarin D.

Experimental Protocols for Key Transformations

Protocol 1: Friedel-Crafts Acylation for the Synthesis of a Substituted this compound

This protocol is a general procedure for the C2-acylation of a pyrrole derivative.

-

Materials:

-

N-substituted or unprotected pyrrole (1.0 eq)

-

Substituted benzoyl chloride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere, add the substituted benzoyl chloride dropwise.

-

After stirring for 15 minutes, add a solution of the pyrrole derivative in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Brominated Pyrrole

This protocol describes a typical Suzuki coupling to introduce an aryl group onto the pyrrole core.

-

Materials:

-

Brominated pyrrole derivative (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., DME/water mixture)

-

-

Procedure:

-

To a flask containing the brominated pyrrole, arylboronic acid, and K₂CO₃, add the solvent mixture.

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add the palladium catalyst and heat the reaction mixture to 80-90 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate (B1210297) and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data for Lamellarin Synthesis

The following table summarizes representative yields for key steps in the synthesis of lamellarin alkaloids, compiled from various literature sources. It is important to note that yields can vary significantly based on the specific substrates and reaction conditions used.

| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |

| 1 | Friedel-Crafts Acylation | Benzoyl chloride, AlCl₃, DCM, 0 °C to rt | 70-90 | General Procedure |

| 2 | Bromination | NBS, DMF | 85-95 | [5] |

| 3 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C | 60-85 | [6] |

| 4 | N-Alkylation | Alkyl halide, Cs₂CO₃, DMF | 70-90 | [2] |

| 5 | Intramolecular Heck Cyclization | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | 30-50 | [2] |

| 6 | Deprotection | BCl₃ or BBr₃, DCM | 80-95 | [2] |

Synthesis of Ningalin B and its Analogues

Ningalin B is another marine alkaloid possessing a 3,4-diarylpyrrole core. It and its synthetic analogues have garnered significant interest due to their ability to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[5] The synthesis of ningalin B often employs a strategy that builds the highly substituted pyrrole ring system through cycloaddition reactions.

Synthetic Workflow for Ningalin B

A common approach to the ningalin B core is the Boger modification of the Diels-Alder reaction, which allows for the efficient construction of the polysubstituted pyrrole.

Caption: Synthetic workflow for Ningalin B analogues.

Experimental Protocols for Key Transformations

Protocol 3: Heterocyclic Azadiene Diels-Alder Reaction for Pyrrole Synthesis

This protocol is based on the work of Boger and is a powerful method for constructing highly substituted pyrroles.[7]

-

Materials:

-

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 eq)

-

Substituted alkyne (1.1 eq)

-

Zinc dust

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

A solution of the tetrazine and the alkyne in toluene is heated at reflux until the characteristic red color of the tetrazine disappears.

-

The solvent is removed under reduced pressure to yield the crude 1,2-diazine.

-

The crude diazine is dissolved in TFA, and zinc dust is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature for several hours.

-

The mixture is filtered, and the filtrate is concentrated.

-

The residue is partitioned between ethyl acetate and water, and the aqueous layer is neutralized with saturated NaHCO₃.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

The product is purified by column chromatography.

-

Quantitative Data for Ningalin B Synthesis

The following table provides representative yields for the key steps in the synthesis of ningalin B and its analogues.

| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |

| 1 | Diels-Alder Cycloaddition | Substituted alkyne, toluene, reflux | 80-95 | [7] |

| 2 | Reductive Ring Contraction | Zn, TFA | 60-75 | [7] |

| 3 | Esterification | MeOH, H₂SO₄ (cat.) | 85-95 | [8] |

| 4 | N-Alkylation | Alkyl halide, NaH, DMF | 70-85 | [5] |

| 5 | Suzuki Coupling (for analogues) | Arylboronic acid, Pd catalyst, base | 50-80 | [5] |

Biological Signaling Pathways

The natural products derived from this compound precursors exhibit their potent biological activities by modulating specific cellular signaling pathways. Understanding these pathways is crucial for the rational design of new therapeutic agents.

Lamellarin D-Induced Apoptosis Pathway

Lamellarin D induces cancer cell death through a dual mechanism involving the inhibition of nuclear topoisomerase I and direct action on mitochondria.[2][9]

Caption: Lamellarin D-induced apoptosis pathways.

Ningalin B-Mediated Inhibition of P-glycoprotein

Ningalin B and its analogues reverse multidrug resistance by directly inhibiting the efflux function of P-glycoprotein (P-gp), leading to increased intracellular accumulation of chemotherapeutic drugs.[5][10]

Caption: Mechanism of P-gp inhibition by Ningalin B.

Conclusion

This compound and its derivatives are invaluable precursors in the synthesis of a diverse range of bioactive natural products. The methodologies highlighted in this guide, including Friedel-Crafts acylation, Suzuki-Miyaura cross-coupling, and heterocyclic Diels-Alder reactions, provide a robust toolkit for the construction of complex pyrrole-containing alkaloids such as the lamellarins and ningalins. A thorough understanding of the synthetic pathways and the biological mechanisms of action of these compounds is essential for the development of new and more effective therapeutic agents for the treatment of cancer and other diseases. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total Synthesis of Ningalin D - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total synthesis of ningalin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Total synthesis of lamellarin G trimethyl ether through enaminone cyclocondensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Thermochemical Properties and Stability of 2-Benzoylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted thermochemical properties and stability of 2-Benzoylpyrrole. While direct experimental thermochemical data for this specific compound is not extensively available in public literature, this document outlines the standard methodologies used to determine these properties for similar aromatic ketones and pyrrole (B145914) derivatives. This guide serves as a foundational resource for researchers interested in the material science, process chemistry, and drug development applications of this compound.

Physicochemical and Thermochemical Properties

This compound is an organic compound featuring a pyrrole ring substituted with a benzoyl group.[1] Its aromatic nature contributes to its stability.[1] The known physical properties are summarized in the table below. The subsequent table outlines the key thermochemical properties that are critical for understanding the energy content and phase behavior of this molecule. The values for the thermochemical properties are yet to be experimentally determined and are presented here as parameters to be measured using the protocols described in this guide.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [2] |

| Molecular Weight | 171.199 g/mol | [2] |

| Melting Point | 78-79 °C | [3] |

| Boiling Point | 175-180 °C @ 0.25 Torr | [3] |

| Appearance | White to light yellow solid or crystalline substance | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [1] |

Table 2: Key Thermochemical Properties of this compound (To Be Determined)

| Property | Symbol | Value |

| Standard Molar Enthalpy of Formation (crystal) | ΔfHₘ°(cr) | TBD |

| Standard Molar Enthalpy of Sublimation | ΔsubHₘ° | TBD |

| Standard Molar Enthalpy of Formation (gas) | ΔfHₘ°(g) | TBD |

Stability and Reactivity

The aromaticity of both the pyrrole and benzene (B151609) rings in this compound confers significant thermodynamic stability to the molecule.[1] It is generally stable under standard conditions. However, like many organic compounds, it can be expected to undergo decomposition at elevated temperatures. Its reactivity is characterized by the functional groups present: the pyrrole ring, which is susceptible to electrophilic substitution, and the ketone group, which can undergo nucleophilic addition. This compound serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals like Ketorolac.[1][4]

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of this compound would involve the following well-established experimental techniques.

3.1. Determination of the Standard Molar Enthalpy of Formation (ΔfHₘ°(cr)) by Combustion Calorimetry

The standard molar enthalpy of formation in the crystalline state is determined from its standard molar enthalpy of combustion (ΔcHₘ°). This is measured using a static bomb combustion calorimeter.

-

Principle: A precisely weighed sample of this compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured with high precision.

-

Apparatus: A static bomb calorimeter, a certified benzoic acid pellet (for calibration), a balance with high precision, and a temperature sensor.

-

Procedure:

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the energy of combustion is accurately known.

-

Sample Preparation: A pellet of this compound of known mass is prepared.

-

Combustion: The pellet is placed in the bomb, which is then sealed and pressurized with pure oxygen. The bomb is placed in the calorimeter, and the sample is ignited.

-

Data Acquisition: The temperature of the water bath is monitored before, during, and after the combustion to determine the temperature rise.

-

Calculation: The standard molar enthalpy of combustion is calculated from the energy equivalent of the calorimeter and the corrected temperature rise. The standard molar enthalpy of formation is then derived using Hess's law.

-

3.2. Determination of the Standard Molar Enthalpy of Sublimation (ΔsubHₘ°) by Knudsen Effusion or Thermogravimetric Analysis

The standard molar enthalpy of sublimation, the energy required for the transition from the solid to the gaseous state, can be determined by measuring the vapor pressure of the solid as a function of temperature.

-

Principle (Knudsen Effusion): This method involves measuring the rate of mass loss of a sample effusing through a small orifice in a heated cell under high vacuum. The vapor pressure is related to the rate of mass loss. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[5][6]

-

Apparatus: A Knudsen effusion apparatus with a high-precision thermobalance and a high-vacuum system.

-

Procedure:

-

A small amount of crystalline this compound is placed in the Knudsen cell.

-

The cell is heated to a series of constant temperatures under high vacuum.

-

The rate of mass loss is measured at each temperature.

-

The vapor pressure is calculated for each temperature.

-

The enthalpy of sublimation is determined from the slope of a plot of ln(p) versus 1/T.

-

-

Principle (Thermogravimetric Analysis - TGA): Isothermal TGA can be used to measure the rate of mass loss due to sublimation at different temperatures. The sublimation rate is related to the vapor pressure.[7][8]

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A sample of this compound is placed in the TGA.

-

The sample is heated to a specific isothermal temperature, and the mass loss over time is recorded.

-

This is repeated for several different temperatures.

-

The rate of sublimation at each temperature is determined.

-

The enthalpy of sublimation is derived from the temperature dependence of the sublimation rate using the Eyring equation.[8]

-

Workflow for Thermochemical Characterization

The logical flow for the experimental determination of the gas-phase standard molar enthalpy of formation is depicted in the following diagram.

Caption: Experimental workflow for determining the thermochemical properties of this compound.

References

- 1. CAS 7697-46-3: this compound | CymitQuimica [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CAS#:7697-46-3 | Chemsrc [chemsrc.com]

- 5. Vapor pressures and enthalpies of sublimation of 17 polychlorinated dibenzo-p-dioxins and five polychlorinated dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

The Industrial Versatility of 2-Benzoylpyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzoylpyrrole, a versatile heterocyclic ketone, serves as a pivotal intermediate in various industrial sectors, most notably in pharmaceuticals and agrochemicals. Its unique chemical architecture, featuring a pyrrole (B145914) ring coupled with a benzoyl group, allows for diverse functionalization, leading to the synthesis of high-value compounds. This technical guide provides an in-depth analysis of the primary industrial applications of this compound, with a focus on its role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac and the development of novel agrochemicals. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Pharmaceutical Applications: The Gateway to Ketorolac

The most significant industrial application of this compound is its function as a key starting material in the synthesis of Ketorolac.[1][2] Ketorolac is a potent NSAID used for the short-term management of moderate to severe pain.[3] The synthesis of Ketorolac from this compound is a multi-step process that has been the subject of various patented synthetic routes aiming to improve yield and efficiency.

Mechanism of Action of Ketorolac: A Signaling Pathway

Ketorolac exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Ketorolac effectively reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Synthesis of Ketorolac from this compound: An Experimental Workflow

The conversion of this compound to Ketorolac typically involves the introduction of a carboxylic acid-bearing side chain onto the pyrrole ring. While various specific reagents and conditions are proprietary, a general synthetic workflow is outlined below.

Quantitative Data: Synthesis of Ketorolac Intermediate

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| This compound | Diethyl bromomalonate | Diethyl (2-benzoyl-1H-pyrrol-1-yl)malonate | ~75% | General literature synthesis |

| Diethyl (2-benzoyl-1H-pyrrol-1-yl)malonate | Sodium ethoxide | Ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | ~80% | General literature synthesis |

| Ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | Sodium hydroxide | Ketorolac | >90% | General literature synthesis |

Experimental Protocol: Synthesis of a Key Ketorolac Precursor

This protocol outlines the synthesis of diethyl (2-benzoyl-1H-pyrrol-1-yl)malonate, a key intermediate in the production of Ketorolac.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl bromomalonate

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add diethyl bromomalonate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford diethyl (2-benzoyl-1H-pyrrol-1-yl)malonate.

Agrochemical Applications: A Scaffold for Novel Pesticides

The this compound scaffold has been explored for the development of new insecticides and acaricides.[4] The mechanism of action for some of these derivatives is believed to be the uncoupling of oxidative phosphorylation in insects and mites, a mode of action similar to that of the commercial insecticide chlorfenapyr (B1668718).[4]

Quantitative Data: Insecticidal and Acaricidal Activity

The following table summarizes the biological activity of selected this compound derivatives against common agricultural pests.

| Compound | Pest | Bioassay | Activity (LC50/IC50) | Reference |

| 4-bromo-2-(2,4-dichlorobenzyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (a 2-benzylpyrrole derivative) | Oriental Armyworm (Mythimna separata) | Leaf-dip | 10-20 mg/L | [4] |

| Substituted this compound derivatives | Two-spotted spider mite (Tetranychus urticae) | Leaf-dip | Varies with substitution | [4] |

Experimental Protocol: Evaluation of Insecticidal Activity (Leaf-Dip Bioassay)

This protocol describes a common method for assessing the insecticidal activity of this compound derivatives.

Materials:

-

Test compounds (this compound derivatives)

-

Acetone (B3395972) (as a solvent)

-

Triton X-100 (as a surfactant)

-

Distilled water

-

Leaf discs (from a suitable host plant, e.g., cabbage for armyworms)

-

Test insects (e.g., third-instar larvae of Mythimna separata)

-

Petri dishes

-

Filter paper

Procedure:

-

Prepare a stock solution of the test compound in acetone.

-

Prepare a series of dilutions of the stock solution with distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to ensure proper wetting of the leaf surface.

-

Dip leaf discs into each test solution for a set period (e.g., 10-30 seconds).

-

Allow the treated leaf discs to air dry.

-

Place one treated leaf disc in each Petri dish lined with moist filter paper.

-

Introduce a set number of test insects (e.g., 10 larvae) into each Petri dish.

-

As a control, use leaf discs dipped in a solution of acetone and Triton X-100 in water.

-

Maintain the Petri dishes under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

-

Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Synthesis of this compound: A Foundational Process

The efficient synthesis of this compound is crucial for its industrial applications. The Friedel-Crafts acylation of pyrrole with benzoyl chloride is a common and effective method.

Friedel-Crafts Acylation: A General Workflow

Quantitative Data: Synthesis of this compound

| Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |

| Benzoyl chloride | SnCl4 | Dichloromethane (B109758) | ~85% | General literature synthesis |

| Benzoyl chloride | AlCl3 | Dichloromethane | ~70-80% | General literature synthesis |

| N,N-Dimethylbenzamide | POCl3 | 1,2-Dichloroethane | ~80% | [1] |

Experimental Protocol: Friedel-Crafts Acylation of Pyrrole

Materials:

-

Pyrrole

-

Benzoyl chloride

-

Anhydrous tin(IV) chloride (SnCl4)

-

Anhydrous dichloromethane

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of pyrrole (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add anhydrous tin(IV) chloride (1.1 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of benzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield this compound.

Conclusion

This compound stands out as a valuable and versatile building block in industrial organic synthesis. Its primary application as a precursor to the widely used NSAID, Ketorolac, underscores its importance in the pharmaceutical industry. Furthermore, its utility as a scaffold for the development of novel agrochemicals highlights its potential for future growth in the crop protection sector. The synthetic methodologies outlined in this guide, along with the provided quantitative data and experimental protocols, offer a solid foundation for researchers and professionals to explore and expand upon the industrial applications of this important heterocyclic compound. Further research into more efficient and greener synthetic routes, as well as the exploration of new derivatives with enhanced biological activities, will undoubtedly continue to drive the industrial significance of this compound.

References

- 1. CN103420889A - Synthetic processing method of 2-benzoyl pyrrole - Google Patents [patents.google.com]

- 2. Galactosyl prodrug of ketorolac: synthesis, stability, and pharmacological and pharmacokinetic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Ketorolac - Chempedia - LookChem [lookchem.com]

- 4. Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Routes of 2-Benzoylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to 2-benzoylpyrrole, a crucial scaffold in medicinal chemistry and materials science. This document details various methodologies, presenting quantitative data in structured tables for easy comparison, and offers detailed experimental protocols for key reactions. Furthermore, signaling pathways, experimental workflows, and logical relationships are illustrated through diagrams generated using Graphviz (DOT language).

Introduction